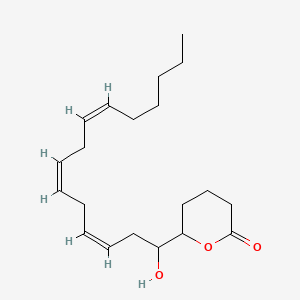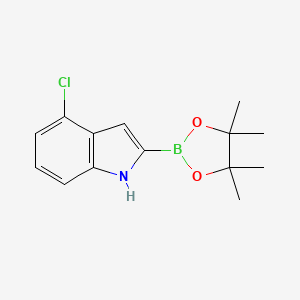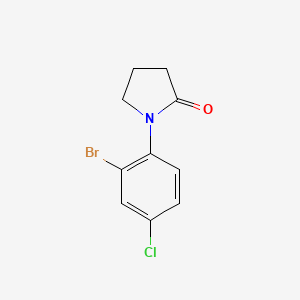![molecular formula C25H25NO3 B594047 [1-(5-hydroxypentyl)indol-3-yl]-(4-methoxynaphthalen-1-yl)methanone CAS No. 1427325-66-3](/img/structure/B594047.png)
[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxynaphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 081 N-(5-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite derived from JWH 081, a cannabimimetic indole. This compound is structurally and functionally related to other synthetic cannabinoids such as JWH 015 and JWH 018 . It is primarily used in research and forensic applications to study the metabolism and detection of synthetic cannabinoids in biological fluids .
Preparation Methods
The preparation of JWH 081 N-(5-hydroxypentyl) metabolite involves the hydroxylation of the pentyl chain of JWH 081. The synthetic route typically includes the following steps:
Synthesis of JWH 081: The initial step involves the synthesis of JWH 081, which is achieved by reacting 1-(4-methoxy-1-naphthalenyl)-2-propanone with 1H-indole-3-carboxaldehyde in the presence of a base.
Chemical Reactions Analysis
JWH 081 N-(5-hydroxypentyl) metabolite undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pentyl chain can be further oxidized to form carboxylic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
JWH 081 N-(5-hydroxypentyl) metabolite has several scientific research applications, including:
Forensic Toxicology: It is used as a reference standard for the detection and quantification of synthetic cannabinoids in biological samples such as urine and serum.
Pharmacokinetics: Researchers study the metabolism and pharmacokinetics of synthetic cannabinoids using this metabolite to understand their behavior in the human body.
Analytical Chemistry: It is used in the development and validation of analytical methods for the detection of synthetic cannabinoids.
Drug Development: The compound is used in preclinical studies to evaluate the safety and efficacy of new synthetic cannabinoids.
Mechanism of Action
The mechanism of action of JWH 081 N-(5-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors in the body. It is structurally similar to JWH 081, which shows a preference for the central cannabinoid receptor (CB1) over the peripheral cannabinoid receptor (CB2) . The metabolite is expected to bind to these receptors, leading to the activation of signaling pathways that mediate the effects of synthetic cannabinoids .
Comparison with Similar Compounds
JWH 081 N-(5-hydroxypentyl) metabolite is similar to other synthetic cannabinoid metabolites such as:
- JWH 015 N-(5-hydroxypentyl) metabolite
- JWH 018 N-(5-hydroxypentyl) metabolite
- JWH 073 N-(5-hydroxypentyl) metabolite
What sets JWH 081 N-(5-hydroxypentyl) metabolite apart is its specific structural modifications, which may result in different binding affinities and metabolic pathways compared to other similar compounds . This uniqueness makes it valuable for comparative studies in forensic and pharmacological research.
Properties
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxynaphthalen-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO3/c1-29-24-14-13-21(18-9-3-4-11-20(18)24)25(28)22-17-26(15-7-2-8-16-27)23-12-6-5-10-19(22)23/h3-6,9-14,17,27H,2,7-8,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDCEPNRUDLEJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017848 |
Source


|
| Record name | JWH-081 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-66-3 |
Source


|
| Record name | JWH-081 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

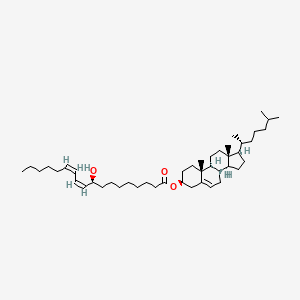
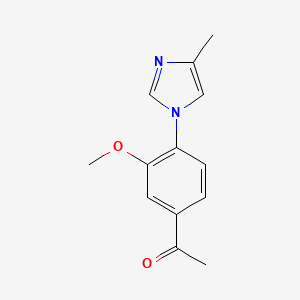
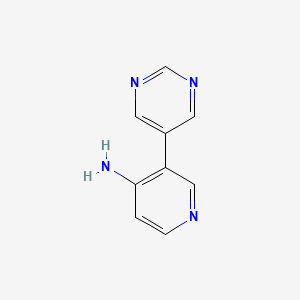
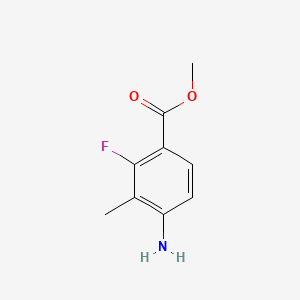
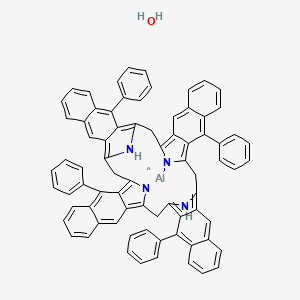
![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)
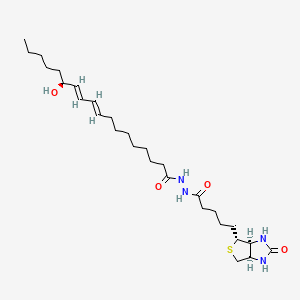
![2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B593975.png)
![Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate](/img/structure/B593979.png)
